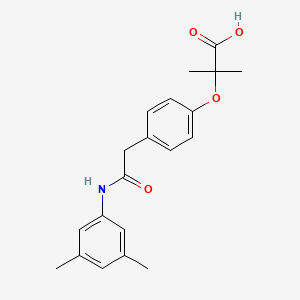

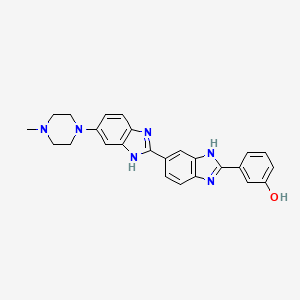

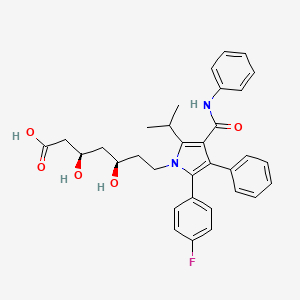

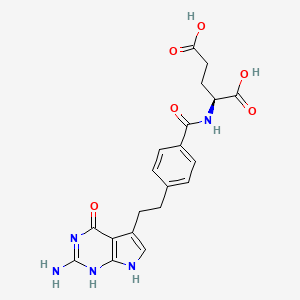

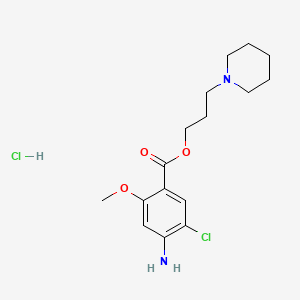

3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride

Overview

Description

RS 23597-190 hydrochloride is a high affinity, selective competitive antagonist at 5-HT4 receptors. It is known chemically as 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride . This compound is primarily used in scientific research to study the 5-HT4 receptor, which is involved in various physiological processes.

Mechanism of Action

Target of Action

RS 23597-190 Hydrochloride is a high affinity, selective competitive antagonist at 5-HT4 receptors . The 5-HT4 receptor is a type of serotonin receptor that is involved in the regulation of various physiological processes such as gastrointestinal motility, cardiovascular functions, and learning and memory .

Mode of Action

RS 23597-190 Hydrochloride competitively antagonizes the 5-HT4 receptor-mediated relaxations . This means that it binds to the 5-HT4 receptors, preventing serotonin from binding and activating these receptors .

Biochemical Pathways

Serotonin signaling plays a crucial role in various physiological processes, including mood regulation, gastrointestinal motility, and cardiovascular functions .

Pharmacokinetics

It is soluble to 100 mm in water , which suggests that it could be readily absorbed and distributed in the body.

Result of Action

RS 23597-190 Hydrochloride prevents 5-HT-induced tachycardia (rapid heart rate) by antagonizing the 5-HT4 receptors . It also antagonizes 5-HT-mediated relaxation of carbachol-contracted rat oesophageal muscularis mucosae .

Action Environment

It is recommended to store the compound at room temperature , suggesting that its stability could be affected by temperature.

Biochemical Analysis

Biochemical Properties

RS 23597-190 Hydrochloride is known to antagonize 5-HT-mediated relaxation of carbachol-contracted rat oesophageal muscularis mucosae ex vivo . It targets 5-HT4 with high affinity and selectivity . It exhibits no efficacy against 5-methoxytryptamine-mediated 5-HT3 activation in guinea-pig ileum .

Cellular Effects

RS 23597-190 Hydrochloride has been shown to significantly inhibit superoxide production in high glucose conditions . This suggests that it may have an impact on cellular metabolism and oxidative stress pathways.

Molecular Mechanism

The molecular mechanism of RS 23597-190 Hydrochloride involves its high affinity and selective competitive antagonism at 5-HT4 receptors . It prevents 5-HT-induced tachycardia (tachyarrhythmia) of anaesthetized micropigs in vivo .

Dosage Effects in Animal Models

In animal models, specifically in anaesthetized micropigs, RS 23597-190 Hydrochloride has been shown to antagonize 5-HT-induced tachycardia with a dosage of 6 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RS 23597-190 hydrochloride involves the reaction of 3-(Piperidin-1-yl)propylamine with 4-amino-5-chloro-2-methoxybenzoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for RS 23597-190 hydrochloride are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: RS 23597-190 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the piperidine ring and the methoxybenzoate moiety .

Common Reagents and Conditions: Common reagents used in the reactions involving RS 23597-190 hydrochloride include coupling agents like dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine. The reactions typically occur under mild conditions, often at room temperature .

Major Products: The major product formed from the synthesis of RS 23597-190 hydrochloride is the hydrochloride salt of 3-(Piperidin-1-yl)propyl 4-amino-5-chloro-2-methoxybenzoate .

Scientific Research Applications

RS 23597-190 hydrochloride is extensively used in scientific research to study the 5-HT4 receptor. This receptor is involved in various physiological processes, including gastrointestinal motility, cognition, and mood regulation . The compound is used to investigate the role of 5-HT4 receptors in these processes and to develop potential therapeutic agents targeting these receptors .

Comparison with Similar Compounds

RS 23597-190 hydrochloride is unique in its high affinity and selectivity for the 5-HT4 receptor. Similar compounds include:

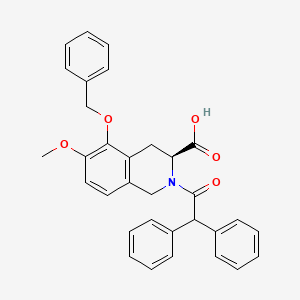

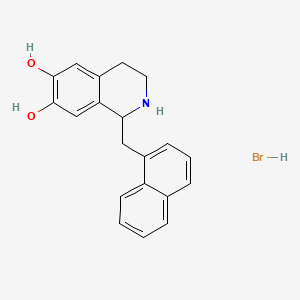

- GR 113808: Another selective 5-HT4 receptor antagonist with a different chemical structure.

- SB 204070: A potent and selective 5-HT4 receptor antagonist used in similar research applications .

These compounds share the common feature of targeting the 5-HT4 receptor but differ in their chemical structures and specific binding affinities .

Properties

IUPAC Name |

3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZLBYYNMGQIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164374 | |

| Record name | RS 23597-190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149719-06-2 | |

| Record name | RS 23597-190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149719062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 23597-190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.